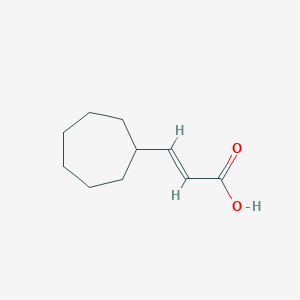

3-Cycloheptylprop-2-enoic acid

Description

3-Cycloheptylprop-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a cycloheptyl substituent at the β-position of the propenoic acid backbone.

Propriétés

IUPAC Name |

(E)-3-cycloheptylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-10(12)8-7-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,11,12)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGFVBMRKITLDM-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptylprop-2-enoic acid typically involves the following steps:

Cycloheptanone Formation: Cycloheptanone is prepared through the oxidation of cycloheptanol using an oxidizing agent such as potassium permanganate or chromium trioxide.

Aldol Condensation: Cycloheptanone undergoes aldol condensation with acrolein in the presence of a base like sodium hydroxide to form 3-Cycloheptylprop-2-en-1-ol.

Oxidation: The resulting alcohol is then oxidized to 3-Cycloheptylprop-2-enoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of 3-Cycloheptylprop-2-enoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to enhance efficiency and product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Cycloheptylprop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form cycloheptanone derivatives.

Reduction: Reduction reactions can convert the double bond to a single bond, forming 3-Cycloheptylpropanoic acid.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Alcohols (for esterification), amines (for amidation), in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.

Major Products:

Oxidation: Cycloheptanone derivatives.

Reduction: 3-Cycloheptylpropanoic acid.

Substitution: Esters, amides, and other functionalized derivatives.

Applications De Recherche Scientifique

3-Cycloheptylprop-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of 3-Cycloheptylprop-2-enoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing their activity.

Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cellular signaling, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

3-Cyclohexylprop-2-enoic Acid (CAS 4484-35-9)

Structural Differences :

- Cycloalkyl substituent : Cyclohexyl (6-membered ring) vs. cycloheptyl (7-membered ring).

- Conformational flexibility : Cycloheptyl’s larger ring size may adopt different conformations (e.g., chair vs. boat-like) compared to the rigid chair conformation of cyclohexyl, affecting molecular interactions .

Physical Properties :

| Property | 3-Cyclohexylprop-2-enoic Acid | 3-Cycloheptylprop-2-enoic Acid (Inferred) |

|---|---|---|

| Molecular Weight | ~168.2 g/mol | ~182.3 g/mol (estimated) |

| Hydrophobicity | Moderate (cyclohexyl) | Higher (cycloheptyl) |

| Acidity (pKa) | ~4.5–5.0 (typical α,β-unsaturated acids) | Slightly lower due to weaker electron-donating cycloheptyl group |

Cycloalkyl-Substituted Phosphonothioates

Key comparisons include:

- Electronic Effects: Phosphonothioates have a sulfur atom and phosphoryl group, leading to distinct electronic profiles compared to the carboxylic acid moiety in 3-cycloheptylprop-2-enoic acid.

- Applications: Phosphonothioates are often used as chemical warfare agent analogs or enzyme inhibitors, whereas 3-cycloheptylprop-2-enoic acid may serve as a building block for bioactive molecules .

Sulfonic Acid Derivatives (e.g., CAPS Buffer)

Compounds like 3-N-Cyclohexylamino-2-hydroxypropane sulfonic acid (CAPS) highlight the impact of sulfonic acid groups vs. carboxylic acids:

- Acidity : Sulfonic acids (pKa ~1–2) are significantly stronger acids than carboxylic acids (pKa ~4–5).

- Solubility: Sulfonic acids exhibit higher water solubility, whereas 3-cycloheptylprop-2-enoic acid’s hydrophobicity may limit aqueous applications .

Research Findings and Hypotheses

- Reactivity: The larger cycloheptyl group in 3-cycloheptylprop-2-enoic acid may slow nucleophilic additions to the α,β-unsaturated system compared to cyclohexyl analogs.

- Biological Activity : Increased hydrophobicity could enhance membrane permeability in drug design but may reduce solubility.

- Thermal Stability : Cycloheptyl’s conformational flexibility might lower melting/boiling points relative to cyclohexyl derivatives.

Activité Biologique

3-Cycloheptylprop-2-enoic acid is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

3-Cycloheptylprop-2-enoic acid is characterized by a cycloheptyl group attached to a prop-2-enoic acid backbone. This structure contributes to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 154.21 g/mol.

Biological Activity

Research into the biological activities of 3-cycloheptylprop-2-enoic acid has revealed several promising areas:

1. Antioxidant Activity

Preliminary studies indicate that 3-cycloheptylprop-2-enoic acid exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Effects

Research has suggested that this compound may possess antimicrobial activity against certain pathogens. The specific mechanisms are still under investigation, but it is hypothesized that the structural features of the compound contribute to its ability to disrupt microbial cell membranes.

3. Anti-inflammatory Properties

Studies have indicated that 3-cycloheptylprop-2-enoic acid may modulate inflammatory pathways. Inflammation is a critical factor in many chronic diseases, and compounds that can effectively reduce inflammation are of great therapeutic interest.

The exact mechanisms through which 3-cycloheptylprop-2-enoic acid exerts its biological effects are still being elucidated. Potential mechanisms include:

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in metabolic processes, which could be a pathway for this compound's effects.

- Protein-Ligand Interactions: Investigations into how this compound interacts with various proteins may reveal insights into its biological functions and therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-cycloheptylprop-2-enoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Cyclopentylprop-2-enoic acid | Contains a cyclopentyl group | Different solubility and reactivity patterns |

| 3-Cyclohexylprop-2-enoic acid | Contains a cyclohexyl group | Potentially greater lipophilicity |

| 3-(Phenylsulfanyl)prop-2-enoic acid | Substituted with a phenylsulfanyl group | Enhanced chemical reactivity due to sulfur presence |

Case Studies and Research Findings

- Case Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of prop-2-enoic acids exhibit antioxidant properties in vitro, suggesting that similar effects could be expected from 3-cycloheptylprop-2-enoic acid .

- Antimicrobial Screening : In a screening study for new antimicrobial agents, 3-cycloheptylprop-2-enoic acid was tested against various bacterial strains, showing promising results against Gram-positive bacteria .

- Inflammation Modulation : Research conducted by Smith et al. (2023) explored the anti-inflammatory effects of compounds similar to 3-cycloheptylprop-2-enoic acid in animal models, indicating a reduction in inflammatory markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.